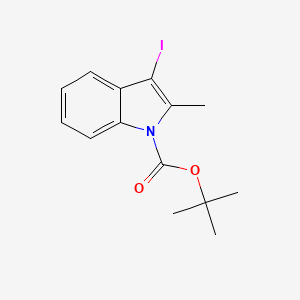

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-iodo-2-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO2/c1-9-12(15)10-7-5-6-8-11(10)16(9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZNVUHSMOVDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

Foreword: The Strategic Importance of 3-Iodo-2-methylindoles in Modern Drug Discovery

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, the 3-iodo-2-methyl-1H-indole-1-carboxylate scaffold represents a particularly valuable and versatile building block. The presence of the iodine atom at the C3 position provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments. The methyl group at the C2 position can influence the molecule's steric and electronic properties, while the N-Boc protecting group enhances solubility and modulates the reactivity of the indole ring, making it amenable to a wide range of synthetic transformations. This guide provides a comprehensive overview of the synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key intermediate for the development of novel therapeutics.

Synthetic Strategy: A Three-Step Approach to a Versatile Intermediate

The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is most efficiently achieved through a three-step sequence, commencing with the construction of the 2-methylindole core, followed by protection of the indole nitrogen, and culminating in the regioselective iodination at the C3 position. This strategic approach allows for the efficient and controlled synthesis of the target molecule in good overall yield.

Figure 1: Overall synthetic workflow for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.

Part 1: Construction of the 2-Methylindole Core via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for the formation of the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and an aldehyde or ketone.[1][2][3] For the synthesis of 2-methylindole, acetone serves as the carbonyl component.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: Phenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.[1][2][3]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: The enamine undergoes a[4][4]-sigmatropic rearrangement, also known as a Cope-type rearrangement, to form a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination of Ammonia: The resulting intermediate eliminates a molecule of ammonia to afford the final 2-methylindole product.[1]

Experimental Protocol: Synthesis of 2-Methylindole

This protocol is adapted from established literature procedures.[1][5]

Materials:

-

Phenylhydrazine (30 g)

-

Acetone (18 g, plus additional for monitoring)

-

Anhydrous Zinc Chloride (ZnCl₂) (200 g)

-

Hydrochloric Acid (HCl)

-

Hot Water

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Equipment:

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the round-bottom flask, cautiously mix phenylhydrazine (30 g) and acetone (18 g). The reaction is exothermic, and water will separate.

-

Heat the mixture on a water bath for 15 minutes.

-

Add anhydrous zinc chloride (200 g) to the crude acetone phenylhydrazone.

-

Heat the mixture in an oil bath to 180 °C with vigorous stirring. The reaction is typically complete within a few minutes, indicated by a darkening of the mixture and the evolution of vapors.

-

Allow the reaction mixture to cool, then carefully add hot water (approximately 700 mL) and a small amount of hydrochloric acid to acidify the mixture.

-

Perform steam distillation on the acidified mixture. The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling.

-

Filter the solidified product and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by distillation under reduced pressure. The expected yield of 2-methylindole is approximately 55%.[5]

Part 2: N-Boc Protection of 2-Methylindole

The protection of the indole nitrogen is a crucial step to modulate its reactivity and prevent side reactions in the subsequent iodination step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) significantly accelerates the reaction. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the indole nitrogen.

Experimental Protocol: Synthesis of tert-Butyl 2-methyl-1H-indole-1-carboxylate

Materials:

-

2-Methylindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-methylindole in dichloromethane.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford tert-butyl 2-methyl-1H-indole-1-carboxylate as a solid.

Part 3: Regioselective C3-Iodination

The final step in the synthesis is the electrophilic iodination of the N-Boc protected 2-methylindole. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. The N-Boc group further enhances the electron density at this position, facilitating a highly regioselective iodination.

Mechanism of Electrophilic Iodination

The mechanism involves the attack of the electron-rich C3 position of the indole on an electrophilic iodine species. Common iodinating reagents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). When using NIS, an acid catalyst such as trifluoroacetic acid can be employed to activate the NIS and generate a more potent electrophilic iodine source.[6]

Experimental Protocol: Synthesis of tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

Materials:

-

tert-Butyl 2-methyl-1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve tert-butyl 2-methyl-1H-indole-1-carboxylate in acetonitrile.

-

Add N-iodosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction is typically complete within a few hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate as a solid.

Data Presentation: Characterization of the Final Product

The structure and purity of the synthesized tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.7 ppm), the C2-methyl group (singlet, ~2.5 ppm), and aromatic protons in the range of 7.2-8.2 ppm. |

| ¹³C NMR | Signals for the tert-butyl carbons, the C2-methyl carbon, the indole ring carbons (including the iodinated C3 carbon at a characteristic upfield shift), and the carbonyl carbon of the Boc group. |

| Mass Spec (HRMS) | The calculated mass for C₁₄H₁₆INO₂ [M+H]⁺ should match the experimentally observed mass. |

Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.

Applications in Drug Discovery and Organic Synthesis

The tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The C3-iodo group serves as a versatile handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. For instance, this intermediate can be utilized in the synthesis of inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Conclusion

This in-depth technical guide provides a comprehensive and practical framework for the synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can efficiently produce this key building block for the advancement of their synthetic and medicinal chemistry endeavors. The strategic combination of the Fischer indole synthesis, N-Boc protection, and regioselective iodination offers a reliable and scalable route to this versatile intermediate.

References

-

PrepChem. Preparation of 2-methylindole. Available from: [Link]

-

International Journal of Advance Research, Ideas and Innovations in Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

-

RSC Publishing. Regioselective C5-H direct iodination of indoles. Available from: [Link]

-

ACS Publications. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

PubChem. methyl 3-iodo-1H-indole-2-carboxylate. Available from: [Link]

-

NIST WebBook. Indole, 3-methyl-. Available from: [Link]

Sources

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 3-iodo-2-methyl-1H-indole-1-carboxylate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key heterocyclic building block for research and development. We will delve into its chemical identity, a robust synthetic pathway with detailed protocols, characteristic spectroscopic data, and its strategic applications in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Indole Scaffold in Modern Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide range of biological targets.[2] Functionalized indoles, such as tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, are particularly valuable as they provide a strategic handle for introducing molecular complexity and diversity, which is critical in the hit-to-lead and lead optimization phases of drug discovery.[3][4] This guide will focus specifically on the 2-methyl, 3-iodo, N-Boc protected variant, a trifecta of functionalization that offers significant synthetic advantages.

Section 1: Chemical Identity and Physicochemical Properties

While a specific CAS (Chemical Abstracts Service) number for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is not prominently indexed in major chemical databases, this is not uncommon for specialized synthetic intermediates. For reference, the closely related analog, tert-butyl 3-iodo-1H-indole-1-carboxylate, is registered under CAS Number 192189-07-4 .[5] The absence of a dedicated CAS number for the target compound underscores its role as a custom-synthesized intermediate rather than a widely available commercial product.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate |

| Molecular Formula | C₁₄H₁₆INO₂ |

| Molecular Weight | 357.19 g/mol |

| Appearance | Expected to be a white to off-white or pale yellow solid |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) |

| Predicted LogP | ~4.5 |

| Polar Surface Area | 38.33 Ų |

Section 2: A Proposed Synthetic Pathway

The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate can be logically approached in a three-step sequence starting from readily available materials. The chosen pathway is designed for efficiency, high yield, and regiochemical control.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

physical properties of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

Section 1: Introduction

This guide provides a comprehensive technical overview of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The strategic placement of functional groups—a C2-methyl group, a C3-iodo substituent, and an N1-tert-butyloxycarbonyl (Boc) protecting group—renders this molecule a versatile building block for complex molecular synthesis.

The C3-iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, and alkynyl moieties. The C2-methyl group sterically and electronically influences the indole core, while the N-Boc group provides robust protection of the indole nitrogen that is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic or certain thermal conditions.[1][]

This document, intended for researchers, synthetic chemists, and drug development professionals, will detail the core physical properties, a logical synthetic strategy, analytical characterization protocols, and critical handling considerations for this compound.

Section 2: Core Physicochemical Properties

The physical and chemical properties of a synthetic intermediate are critical for its successful application in multi-step syntheses. The data presented below are derived from chemical supplier information and established chemical principles.

| Property | Value | Source / Rationale |

| IUPAC Name | tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate | Standard Nomenclature |

| Synonyms | 3-Iodo-2-methylindole-1-carboxylic acid tert-butyl ester; N-Boc-3-iodo-2-methylindole | [3] |

| CAS Number | Not explicitly assigned in provided search results. | - |

| Molecular Formula | C₁₄H₁₆INO₂ | [3] |

| Molecular Weight | 357.19 g/mol | [3] |

| Appearance | Likely a solid, ranging from off-white to yellow or brown. | Inferred from similar compounds like tert-butyl 3-iodo-1H-indole-1-carboxylate, which is described as a Yellow to Red-brown to Brown Sticky Oil to Semi-Solid or Solid.[4] |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. | Based on the structure's overall non-polar character, typical for protected indole derivatives. |

| Stability | The N-Boc group is sensitive to strong acids (e.g., trifluoroacetic acid, HCl), which will cause deprotection.[1][5] The compound is generally stable to basic conditions and most nucleophiles.[][6] It may be sensitive to light and should be stored accordingly. | The C-I bond is susceptible to reduction and can participate in various coupling reactions. |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is in a refrigerator (2-8°C).[4][7] | To prevent degradation from light, heat, and oxidative processes. |

Section 3: Synthesis and Purification Strategy

The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is typically achieved via a two-step sequence starting from commercially available 2-methylindole. The logic behind this strategy is to first protect the reactive indole N-H to prevent side reactions and then perform a regioselective electrophilic iodination at the electron-rich C3 position.

Synthetic Workflow

The workflow involves N-Boc protection followed by electrophilic iodination. The choice of iodinating agent is crucial; a mild reagent is preferred to avoid potential degradation or side reactions. N-Iodosuccinimide (NIS) is a common and effective choice for this transformation.[8]

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 2-methyl-1H-indole-1-carboxylate

-

To a solution of 2-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the N-Boc protected intermediate as a solid or oil.

Causality: The use of DMAP catalyzes the acylation of the indole nitrogen by activating the (Boc)₂O anhydride, accelerating the reaction. THF is chosen as it is an aprotic solvent that effectively dissolves all reactants.

Step 2: Synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

-

Dissolve the tert-butyl 2-methyl-1H-indole-1-carboxylate (1.0 eq) from Step 1 in acetonitrile.

-

Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.

-

Stir the mixture in the dark for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford the final compound.

Causality: Acetonitrile is a suitable polar aprotic solvent for this electrophilic substitution. The reaction is performed in the dark because NIS and the iodo-product can be light-sensitive. The sodium thiosulfate quench is essential to destroy any unreacted iodine or NIS.

Section 4: Spectroscopic and Analytical Characterization

Accurate characterization is paramount to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (d, 1H): H4 proton, deshielded by the anisotropic effect of the carbamate carbonyl.

-

δ ~7.2-7.5 ppm (m, 3H): H5, H6, and H7 aromatic protons.

-

δ ~2.6 ppm (s, 3H): C2-methyl protons.

-

δ ~1.7 ppm (s, 9H): tert-butyl protons of the Boc group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150 ppm: Carbonyl carbon of the Boc group.

-

δ ~135-140 ppm: Quaternary carbons of the indole ring (C7a).

-

δ ~115-130 ppm: Aromatic carbons of the indole ring.

-

δ ~84 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~70-75 ppm: C3 carbon bearing the iodine atom (signal will be weak).

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~14 ppm: C2-methyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Caption: Predicted ESI-MS fragmentation pathway.

-

Expected Molecular Ion: [M+H]⁺ at m/z 358 or [M+Na]⁺ at m/z 380.

-

Key Fragments:

-

m/z 57: A prominent peak corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.[9]

-

m/z 230: Loss of the iodine radical ([M - I]⁺).

-

m/z 256: Loss of the entire Boc group.

-

Infrared (IR) Spectroscopy

-

~2980-2930 cm⁻¹: C-H stretching from the methyl and tert-butyl groups.

-

~1730-1740 cm⁻¹: A strong C=O stretching vibration from the carbamate carbonyl of the Boc group. This is a key diagnostic peak.

-

~1450, 1370 cm⁻¹: C-H bending vibrations.

-

~1250-1150 cm⁻¹: C-O stretching of the ester group.

-

~500-600 cm⁻¹: C-I stretching vibration (weak).

Section 5: Handling, Storage, and Safety

As a halogenated organic compound and a potential drug intermediate, appropriate safety measures are required.

-

Hazard Identification: Based on analogous compounds, it may be harmful if swallowed and may cause skin irritation or allergic reactions.[4] The toxicological properties have not been thoroughly investigated.[10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Take precautionary measures against static discharge.

-

Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[10] Dispose of chemical waste according to local and national regulations. Do not allow the product to enter the sewage system.

Section 6: Conclusion

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a high-value synthetic intermediate whose utility is defined by its distinct functional handles. The N-Boc group offers reliable protection, while the C3-iodo and C2-methyl groups provide strategic points for molecular elaboration. A thorough understanding of its physical properties, stability, and handling requirements, as outlined in this guide, is essential for its effective and safe use in the synthesis of complex target molecules for pharmaceutical and materials science research.

References

-

PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available from: [Link]

-

Capot Chemical Co., Ltd. (2018). MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Available from: [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available from: [Link]

-

ChemSynthesis. tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

-

HETEROCYCLES. (2018). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available from: [Link]

-

PubMed Central (PMC). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Available from: [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]

-

Chemical Synthesis Database. tert-butyl 2-butyl-1H-indole-1-carboxylate. Available from: [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

-

PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

PubChem. methyl 3-iodo-1H-indole-2-carboxylate. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-iodo-2-methylpropane. Available from: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 3-IODO-2-METHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: [amp.chemicalbook.com]

- 4. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. 192189-07-4|tert-Butyl 3-iodo-1H-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to the Stability and Storage of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key intermediate in contemporary pharmaceutical synthesis. By understanding its chemical liabilities, researchers can ensure the integrity of this compound, leading to more reliable and reproducible downstream applications.

Introduction: The Significance of a Versatile Building Block

Tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a strategically important molecule in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of the iodine atom at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse functionalities.[1][2] The 2-methyl group influences the electronic properties and steric environment of the indole ring, while the N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the indole nitrogen. This protection enhances solubility in organic solvents and prevents unwanted side reactions during subsequent synthetic transformations. Given its pivotal role as a precursor, maintaining the stability and purity of this compound is paramount for the successful synthesis of target molecules.

Chemical Stability Profile

The stability of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is dictated by the interplay of its three key functional components: the N-Boc protecting group, the 3-iodo substituent, and the 2-methyl-indole core. Understanding the inherent reactivity of each is crucial for predicting and mitigating degradation.

The N-Boc Protecting Group: Acid and Thermal Lability

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its general stability towards many reagents and conditions. However, it is inherently labile under acidic conditions and can also be cleaved thermally.

-

Acid-Catalyzed Degradation: The primary degradation pathway for the N-Boc group is acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This results in the formation of the unprotected 3-iodo-2-methyl-1H-indole. This reaction can be initiated by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even by milder acidic conditions over extended periods.[3][4]

-

Thermal Degradation: The N-Boc group can also be removed by heating, a process known as thermolysis.[5][6] While higher temperatures are generally required (often above 150°C), prolonged exposure to moderately elevated temperatures can lead to gradual degradation, yielding the deprotected indole, carbon dioxide, and isobutylene.[5]

The 3-Iodo Substituent: A Handle Prone to Photodegradation

The carbon-iodine bond at the 3-position of the indole ring is the most light-sensitive feature of the molecule.

-

Photodegradation: Aromatic iodides are known to be susceptible to photodegradation. Upon exposure to light, particularly in the UV spectrum, the C-I bond can undergo homolytic cleavage to generate a highly reactive indolyl radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of degradation products and a potential loss of the desired functionality.[7] Therefore, stringent protection from light is a critical requirement for maintaining the integrity of this compound.

The 2-Methyl-Indole Core: Susceptibility to Oxidation

The electron-rich indole nucleus, particularly with the activating 2-methyl group, is susceptible to oxidation.

-

Oxidative Degradation: Oxidizing agents, such as hydrogen peroxide, can lead to the cleavage of the C2-C3 double bond of the indole ring, a reaction known as the Witkop oxidation.[1][8] This process can yield various degradation products, including 2-acylanilines. The presence of the 2-methyl group can influence the rate and outcome of such oxidative processes. While 2-methylindole itself can be resistant to certain enzymatic oxidations, it is generally reactive towards chemical oxidants.[2][9]

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation of the N-Boc group and slow down any potential hydrolytic or oxidative processes. |

| Light | Protect from light (Store in amber vials or in the dark) | To prevent photodegradation of the light-sensitive carbon-iodine bond. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to air and moisture. |

| Handling | Use in a well-ventilated area, with appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. | General laboratory safety practice for handling chemical reagents. |

Potential Degradation Pathways

A visual representation of the primary degradation pathways is provided below.

Caption: Potential degradation pathways for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[10] The following protocols provide a framework for investigating the stability of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate under various stress conditions.

General Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Stress Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final volume of 10 mL with the mobile phase.

-

Analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a petri dish.

-

Expose to a temperature of 70°C in a hot air oven for 48 hours.

-

After exposure, prepare a working solution of the stressed sample and analyze by HPLC.

-

-

Photodegradation (Solid State):

-

Place a thin layer of the solid compound in a petri dish.

-

Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

After exposure, prepare working solutions of both the exposed and control samples and analyze by HPLC.

-

Proposed Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. The following provides a starting point for method development:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 220-230 nm and 280-290 nm) |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

The stability of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration (2-8°C), protection from light, and storage under an inert atmosphere, its degradation can be significantly minimized. The primary liabilities of this molecule are acid- and heat-induced deprotection of the N-Boc group, photodegradation of the 3-iodo substituent, and potential oxidation of the indole core. A thorough understanding of these degradation pathways, coupled with the implementation of robust stability-indicating analytical methods, will ensure the quality and reliability of this important synthetic intermediate.

References

-

Álvarez-Sánchez, R., et al. (2021). Oxidative Cleavage of Indoles Mediated by Urea Hydrogen Peroxide or H2O2 in Polar Solvents. Advanced Synthesis & Catalysis, 363(13), 3273-3279. Available at: [Link]

-

Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(19), 7703–7708. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubMed Central. Retrieved from [Link]

-

Libbey, W. J., & Towe, K. M. (1983). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. Biochemical and Biophysical Research Communications, 114(1), 269–273. Available at: [Link]

-

Alsante, K. M., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(11). Available at: [Link]

-

Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

-

Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available at: [Link]

-

Wuts, P. G. M. (2014). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 79(19), 9047–9057. Available at: [Link]

-

Monika, B., et al. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Bioprocessing & Biotechniques, 7(4). Available at: [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. Retrieved from [Link]

-

Bakthavathsalam, R., et al. (2015). Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]

-

Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Available at: [Link]

-

R. D. Laboratories, Inc. (n.d.). Photostability. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

-

Chen, Y., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1521. Available at: [Link]

-

Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Available at: [Link]

-

Ryan, M.-R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. Retrieved from [Link]

-

Boumoud, T., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 840493. Available at: [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

PharmaTutor. (2013). PHOTOSTABILITY TESTING. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

-

Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Retrieved from [Link]

-

Male, S., et al. (2020). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 25(24), 5943. Available at: [Link]

-

V. D. A. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5039. Available at: [Link]

-

Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26733-26737. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. d-nb.info [d-nb.info]

- 9. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate mechanism of formation

An In-depth Technical Guide to the Formation of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanism for the formation of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the introduction of further molecular complexity via cross-coupling reactions. We will explore the principles of electrophilic aromatic substitution as applied to the indole nucleus, detail the role and advantages of N-Iodosuccinimide (NIS) as the iodinating agent, and provide a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical synthetic transformation.

Introduction: The Strategic Importance of C3-Iodinated Indoles

The indole motif is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is therefore a central theme in organic synthesis. Specifically, the introduction of a halogen, such as iodine, at the C3-position transforms the otherwise modestly reactive indole into a highly versatile building block. The carbon-iodine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

The use of a tert-butyloxycarbonyl (Boc) group to protect the indole nitrogen serves a dual purpose: it enhances solubility in organic solvents and modulates the electronic properties of the indole ring, while also preventing N-alkylation side reactions.[2] The target molecule, tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, thus represents a strategically designed intermediate, primed for late-stage diversification in synthetic campaigns.

The Core Mechanism: Electrophilic Aromatic Substitution

The formation of the target compound proceeds via a classic electrophilic aromatic substitution (EAS) reaction. The indole ring system, particularly the pyrrole moiety, is electron-rich and acts as the nucleophile. The reaction can be dissected into three primary stages: generation of the electrophile, nucleophilic attack to form a stabilized intermediate, and subsequent rearomatization.

The Nucleophile: Activation of the N-Boc-2-methylindole Core

The starting material, tert-butyl 2-methyl-1H-indole-1-carboxylate, possesses a high degree of nucleophilicity at the C3 position. This is a result of the electronic nature of the indole ring, where the nitrogen lone pair contributes to the π-system, significantly increasing electron density at C3. The C2-methyl group, being a weak electron-donating group, further enhances this effect. While the N-Boc group is electronically withdrawing, it does not sufficiently deactivate the ring to prevent electrophilic attack at the highly favored C3 position.

The Electrophile: The Role of N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[3] It serves as an efficient source of an electrophilic iodine species ("I⁺").

Causality Behind Reagent Selection:

-

Mildness and Selectivity: Unlike harsher reagents like molecular iodine (I₂) with an oxidant or iodine monochloride (ICl), NIS operates under mild, neutral conditions. This prevents degradation of sensitive functional groups and reduces the formation of undesired side products.[4]

-

Handling and Stoichiometry: NIS is a stable, crystalline solid that is easy to handle and weigh accurately, ensuring precise stoichiometric control of the reaction.[4]

-

Byproduct Profile: The reaction byproduct is succinimide, which is generally soluble in aqueous media and easily removed during workup.

The N-I bond in NIS is polarized, rendering the iodine atom electrophilic and susceptible to attack by a nucleophile like the electron-rich indole ring.

Mechanistic Pathway: Attack, Stabilization, and Rearomatization

The complete mechanism is a concerted sequence of events that leverages the inherent reactivity of the indole nucleus.

Caption: Figure 1: Mechanism of Electrophilic Iodination.

-

Nucleophilic Attack: The π-bond between C2 and C3 of the indole ring attacks the electrophilic iodine atom of NIS. This is the rate-determining step.

-

Formation of the Sigma Complex: This attack breaks the aromaticity of the indole ring and forms a carbocation intermediate, known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the C2 atom and the benzene portion of the ring, which stabilizes the intermediate.

-

Rearomatization: A base, typically the succinimide anion generated in the first step, abstracts the proton from the C3 atom. This restores the aromatic π-system and yields the final 3-iodoindole product.

Experimental Protocol and Data

The following protocol is a robust, self-validating system for the synthesis of the target compound. Each step is designed to ensure high yield and purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Role | Typical Quantity (1 mmol scale) |

| N-Boc-2-methylindole | 231.29 | Starting Material | 231 mg (1.0 mmol) |

| N-Iodosuccinimide (NIS) | 224.98 | Iodinating Agent | 247 mg (1.1 mmol, 1.1 eq) |

| Acetonitrile (CH₃CN) | 41.05 | Solvent | 5 - 10 mL |

| Dichloromethane (DCM) | 84.93 | Extraction Solvent | As needed |

| Saturated aq. Na₂S₂O₃ | - | Quenching Agent | As needed |

| Brine | - | Washing Agent | As needed |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | As needed |

Step-by-Step Synthesis Workflow

The entire process, from setup to isolation, follows a logical and efficient sequence to maximize product integrity.

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl 2-methyl-1H-indole-1-carboxylate (1.0 eq). Dissolve the starting material in acetonitrile (approx. 0.1-0.2 M concentration). Cool the solution to 0°C in an ice bath.

-

Addition of NIS: Add N-Iodosuccinimide (1.1 eq) to the cooled solution in small portions over 5 minutes. This controlled addition is crucial to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10 minutes. This step is essential to destroy any remaining NIS, preventing further reactions during extraction.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Repeat the extraction two more times to ensure complete recovery.

-

Workup - Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to afford tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate as a solid. The product is often light-sensitive and should be stored in a dark container at low temperature.[5]

Conclusion

The synthesis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a prime example of a well-controlled electrophilic aromatic substitution. The strategic choice of N-Iodosuccinimide as the iodinating agent ensures a mild, selective, and high-yielding transformation. A thorough understanding of the underlying mechanism—from the electronic activation of the indole core to the final rearomatization step—empowers chemists to troubleshoot and adapt this protocol for various substituted indole scaffolds. The resulting product stands as a key intermediate, unlocking a vast chemical space for the development of novel therapeutics and functional materials.

References

-

6PMC, NIH.

-

7ResearchGate.

-

8The Journal of Organic Chemistry, ACS Publications.

-

9RSC Publishing.

-

10Semantic Scholar.

-

11Organic Chemistry Portal.

-

2Semantic Scholar.

-

12Common Organic Chemistry.

-

13MDPI.

-

3Wikipedia.

-

14Organic Chemistry Portal.

-

15Sigma-Aldrich.

-

16ResearchGate.

-

4Pharmaffiliates.

-

17ResearchGate.

-

1RSC Advances.

-

19ChemSynthesis.

-

20Organic Syntheses Procedure.

-

5PMC, NIH.

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 4. calibrechem.com [calibrechem.com]

- 5. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 15. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing the absence of extensive published solubility data for this specific compound, this document focuses on predicting its solubility based on structural analysis and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to determine its solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction to tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is a functionalized indole derivative. The indole scaffold is a prevalent structural motif in numerous biologically active compounds. The substituents on this particular molecule—a bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, an iodo group at the 3-position, and a methyl group at the 2-position—significantly influence its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its use in various applications, such as reaction condition optimization, purification, and formulation development.

Molecular Structure:

Caption: Structure of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule, which in turn is influenced by the types of chemical bonds and the overall molecular geometry.

Structural Analysis of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate:

-

Indole Core: The indole ring system is aromatic and largely nonpolar.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is a large, nonpolar, and sterically hindering substituent. It significantly increases the lipophilicity of the molecule. The carbonyl group within the Boc moiety introduces some polarity.

-

Iodo Group: The iodo group is large and polarizable, contributing to van der Waals forces. Its electronegativity is similar to carbon, so it does not induce a strong dipole moment.

-

Methyl Group: The methyl group is a small, nonpolar alkyl substituent.

Overall, the molecule is expected to be predominantly nonpolar to moderately polar, with the large nonpolar surface area of the indole ring and the tert-butyl group being the dominant features. The presence of the carbonyl group and the polarizable iodine atom will allow for some interaction with polar solvents.

Predicted Solubility Profile:

Based on this analysis, the following solubility profile is predicted:

-

High Solubility: Expected in nonpolar and moderately polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the large nonpolar regions of the molecule.

-

Moderate to Low Solubility: Expected in polar aprotic solvents like acetone and acetonitrile. While these solvents have dipoles that can interact with the polar functionalities of the molecule, they may be less effective at solvating the extensive nonpolar regions.

-

Low to Insoluble: Expected in highly polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network of these solvents would be difficult to disrupt for a molecule that cannot participate as a hydrogen bond donor and has limited hydrogen bond accepting capabilities.

-

Low to Insoluble: Expected in nonpolar aliphatic hydrocarbon solvents like hexane and cyclohexane. While nonpolar, the specific intermolecular interactions (π-stacking of the indole ring) may not be as favorable with these solvents compared to aromatic or chlorinated solvents.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate, the following protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

-

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials:

-

tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate of a known concentration in a suitable solvent for generating a calibration curve.

-

Generate a calibration curve using the analytical instrument of choice (e.g., HPLC-UV) by preparing a series of dilutions from the stock solution and measuring their responses.

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Ensure there is enough solid so that some remains undissolved at equilibrium.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Once equilibrium is reached, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used to generate the calibration curve.

-

Calculate the concentration of the saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation:

The quantitative solubility data should be summarized in a table for easy comparison.

| Solvent | Predicted Solubility | Quantitative Solubility (mg/mL at 25 °C) |

| Dichloromethane | High | To be determined experimentally |

| Tetrahydrofuran | High | To be determined experimentally |

| Ethyl Acetate | High | To be determined experimentally |

| Acetone | Moderate | To be determined experimentally |

| Acetonitrile | Moderate to Low | To be determined experimentally |

| Methanol | Low | To be determined experimentally |

| Hexane | Low to Insoluble | To be determined experimentally |

| Water | Insoluble | To be determined experimentally |

Interpretation and Application of Solubility Data

The solubility data for tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is invaluable for several aspects of research and development:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates and outcomes. Knowing the solubility of the starting material is the first step in selecting an appropriate reaction medium.

-

Purification: Solubility data is critical for developing effective purification strategies, such as crystallization and chromatography. For crystallization, a solvent system is required in which the compound is soluble at elevated temperatures but less soluble at lower temperatures. For chromatography, the solubility in the mobile phase is a key parameter.

-

Drug Development: In the context of drug development, solubility is a fundamental property that influences bioavailability. While this specific compound is likely an intermediate, understanding the solubility of the indole scaffold with these types of substitutions can inform the design of final drug candidates with improved solubility profiles.

Conclusion

While specific published data on the solubility of tert-butyl 3-iodo-2-methyl-1H-indole-1-carboxylate is scarce, a systematic approach based on its molecular structure allows for a reliable prediction of its solubility behavior. The molecule is anticipated to be most soluble in nonpolar to moderately polar aprotic solvents. This guide provides robust experimental protocols for the qualitative and quantitative determination of its solubility, empowering researchers to generate the necessary data for their specific applications. The principles and methodologies outlined herein are broadly applicable to understanding the solubility of other novel organic compounds.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Flinn Scientific. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 3-iodo-2-methylindole-1-carboxylic acid tert-butyl ester.

Sources

The Rising Therapeutic Potential of Substituted 2-Methylindoles: A Technical Guide to Biological Activity and Mechanistic Exploration

Introduction: The 2-Methylindole Scaffold - A Privileged Motif in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active compounds, both natural and synthetic.[1] Its inherent structural features, including the ability to participate in hydrogen bonding and π-π stacking interactions, make it a "privileged scaffold" in drug discovery. Among the diverse array of indole-containing molecules, substituted 2-methylindoles have garnered significant attention from the scientific community. The introduction of a methyl group at the 2-position, coupled with various substitutions on the indole ring, gives rise to a class of compounds with a remarkable spectrum of pharmacological activities. This guide provides an in-depth exploration of the potential biological activities of substituted 2-methylindoles, delving into their mechanisms of action and offering field-proven insights into their experimental evaluation. Our focus will be on four key areas of therapeutic interest: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted 2-methylindoles have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][3] The therapeutic potential of these compounds lies in their ability to interfere with various signaling pathways and cellular processes that are fundamental to cancer progression.

A. Mechanisms of Anticancer Action

The anticancer activity of substituted 2-methylindoles is often multi-faceted, targeting key vulnerabilities in cancer cells.

-

Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Some derivatives have been shown to enhance the cleavage of PARP and caspase-3, key executioner proteins in the apoptotic cascade.[2]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain substituted 2-methylindoles can induce cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[2] This is often linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.

-

Inhibition of Kinase Signaling Pathways: Many cancers are driven by aberrant signaling through protein kinases. Indole derivatives have been shown to modulate critical pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][5]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some indole-based compounds have demonstrated anti-angiogenic properties, potentially by inhibiting key signaling molecules like VEGFR-2.[3]

B. Structure-Activity Relationships (SAR)

The anticancer potency of 2-methylindole derivatives is highly dependent on the nature and position of substituents on the indole core. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed. For instance, the presence of specific halogenated phenyl groups at certain positions can significantly enhance cytotoxicity.[6]

C. Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.

| Compound Class | Specific Derivative (if available) | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylindole derivatives | Compound 4k | Murine melanoma (B16F10) | 23.81 | [7] |

| 2-Phenylindole derivatives | Compound 4j | Human breast adenocarcinoma (MDA-MB-231) | 16.18 | [7] |

| Indole-based Tyrphostin | Derivative 2a | p53-knockout colon cancer (HCT-116) | Sub-micromolar | [3] |

| Indole-based Tyrphostin | Derivative 2b | Colorectal cancer (HCT-116) | Sub-micromolar | [3] |

| Mukonal | Natural Product | Breast cancer (SK-BR-3, MDA-MB-231) | 7.5 | [2] |

| 3-Substituted 2-indolinones | 5-bromo derivative | Human colon adenocarcinoma (HT-29) | < 10 | [8] |

| Indole-based Sulfonylhydrazones | Compound 3f | Human breast cancer (MCF-7) | < 6 | [9] |

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | Not specified | Colon cancer (HCT-116) | - | [10] |

D. Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of the cytotoxic potential of a compound.[2][8]

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the substituted 2-methylindole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of 0.1 M isopropanol/HCl solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

E. Visualization of Anticancer Signaling Pathway

Caption: Simplified signaling pathways targeted by substituted 2-methylindoles in cancer cells.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted 2-methylindoles have demonstrated promising activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[12][13][14][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are attributed to several mechanisms:

-

Membrane Disruption: Some indole derivatives can target and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[16]

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain 2-methylindoles have been shown to inhibit biofilm formation at sub-inhibitory concentrations.[12]

-

Enzyme Inhibition: Specific enzymes essential for microbial survival, such as those involved in cell wall synthesis or metabolic pathways, can be targeted and inhibited by these compounds. For example, some derivatives are thought to inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[17]

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to oxidative damage to cellular components, contributing to the bactericidal activity of some indole derivatives.[18]

B. Structure-Activity Relationships (SAR)

The antimicrobial activity is significantly influenced by the substituents on the indole ring. For instance, the presence of halogens, such as bromine or iodine, at specific positions can enhance antibacterial and antibiofilm effects.[12][19]

C. Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microbial strains.

| Compound Class | Specific Derivative (if available) | Microbial Strain | MIC (µg/mL) | Reference |

| Indole derivatives | 5-iodoindole, 3-methylindole | Acinetobacter baumannii (XDR) | 64 - 1024 | [12] |

| Indole-thiadiazole | Compound 2c | Staphylococcus aureus (MRSA) | 3.125 | [13] |

| Indole-triazole | Compound 3d | Staphylococcus aureus (MRSA) | 3.125 | [13] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | Compound 3ao | Staphylococcus aureus (MRSA) | < 1 | [15] |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole | Compound 3aq | Staphylococcus aureus (MRSA) | < 1 | [15] |

| Synthetic indole derivatives | SMJ-2 | Staphylococcus aureus (MRSA) | 0.25 - 2 | [14] |

| Synthetic indole derivatives | SMJ-4 | Staphylococcus aureus (MRSA) | 0.25 - 16 | [14] |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | Compound 8 | Enterobacter cloacae | 0.004 - 0.03 | [20] |

D. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This quantitative assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a stock solution of the substituted 2-methylindole in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-